![molecular formula C10H20N2 B13472205 2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
2-Azaspiro[4.5]decan-8-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanamine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and biocatalytic transaminase technology has been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride to convert nitriles to amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines .
Scientific Research Applications
2-Azaspiro[4.5]decan-8-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of interleukin 6 (IL-6) and inflammation in certain models . The compound exerts its effects by modulating signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but contains an oxygen atom in place of a carbon atom.
2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-ylmethanamine: Another related compound with a benzyl group attached to the spirocyclic structure.
Uniqueness
2-Azaspiro[4.5]decan-8-ylmethanamine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features makes it particularly valuable for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8,11H2 |
InChI Key |
XAKWNXHUCGBZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


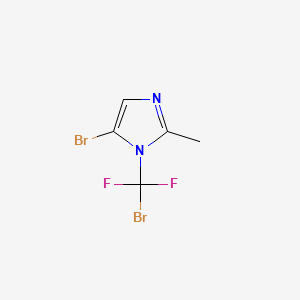

![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)
![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
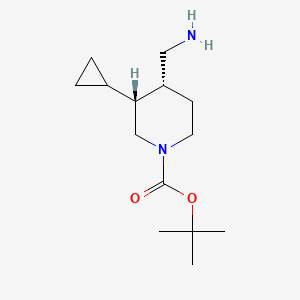
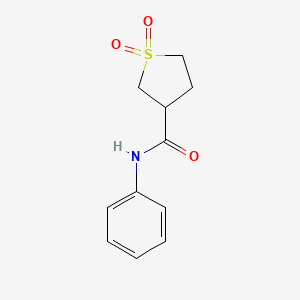
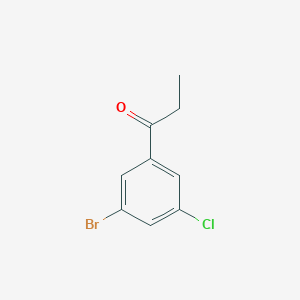
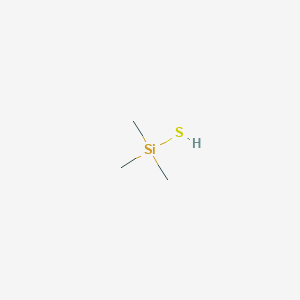
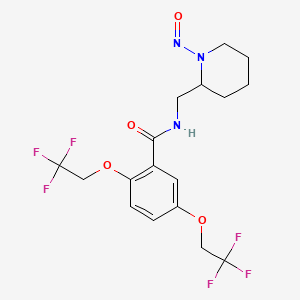
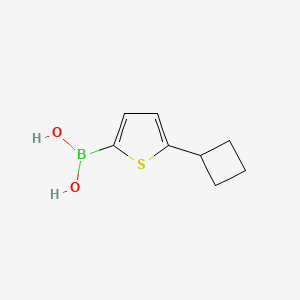

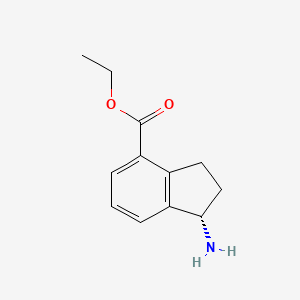
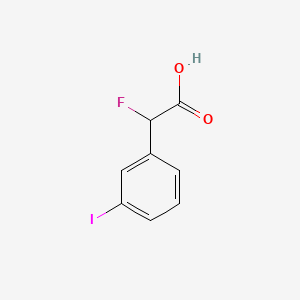
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
